molecular formula C16H19N3O4S B11622468 3-({3-Ethyl-2-[(Z)-ethylimino]-4-oxo-[1,3]thiazinane-6-carbonyl}-amino)-benzoic acid

3-({3-Ethyl-2-[(Z)-ethylimino]-4-oxo-[1,3]thiazinane-6-carbonyl}-amino)-benzoic acid

Cat. No.: B11622468
M. Wt: 349.4 g/mol
InChI Key: TZMGAZSFYOBZAW-UHFFFAOYSA-N
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Description

3-[(2Z)-3-ETHYL-2-(ETHYLIMINO)-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOIC ACID is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a thiazinane ring, which is a six-membered ring containing both sulfur and nitrogen atoms, and a benzoic acid moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2Z)-3-ETHYL-2-(ETHYLIMINO)-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazinane ring through a cyclization reaction involving a thiol and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

3-[(2Z)-3-ETHYL-2-(ETHYLIMINO)-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOIC ACID undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoic acid ring .

Scientific Research Applications

3-[(2Z)-3-ETHYL-2-(ETHYLIMINO)-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2Z)-3-ETHYL-2-(ETHYLIMINO)-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The thiazinane ring and benzoic acid moiety contribute to its binding affinity and reactivity with biological molecules. This compound may inhibit enzymes or interact with receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H19N3O4S

Molecular Weight

349.4 g/mol

IUPAC Name

3-[(3-ethyl-2-ethylimino-4-oxo-1,3-thiazinane-6-carbonyl)amino]benzoic acid

InChI

InChI=1S/C16H19N3O4S/c1-3-17-16-19(4-2)13(20)9-12(24-16)14(21)18-11-7-5-6-10(8-11)15(22)23/h5-8,12H,3-4,9H2,1-2H3,(H,18,21)(H,22,23)

InChI Key

TZMGAZSFYOBZAW-UHFFFAOYSA-N

Canonical SMILES

CCN=C1N(C(=O)CC(S1)C(=O)NC2=CC=CC(=C2)C(=O)O)CC

Origin of Product

United States

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